molecular formula C5H5IN2 B021400 2-Amino-5-iodopyridine CAS No. 20511-12-0

2-Amino-5-iodopyridine

Cat. No. B021400
CAS RN: 20511-12-0
M. Wt: 220.01 g/mol
InChI Key: IVILGUFRMDBUEQ-UHFFFAOYSA-N
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Description

2-Amino-5-iodopyridine is a compound of interest in various chemical and biochemical studies. Its molecular structure and properties make it a valuable subject for research in different scientific domains.

Synthesis Analysis

The synthesis of derivatives of 2-Amino-5-iodopyridine, such as methyl 5-iodopyridine-2-carboximidate, involves specific reactions with protein amino groups. This process is designed for introducing heavy atoms into specific sites in proteins (Riley & Perham, 1973). Another study outlines the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide, leading to the production of 3-Amino-5-bromo-2-iodopyridine, demonstrating the addition of an iodo substituent to the pyridine ring (Bunker et al., 2008).

Molecular Structure Analysis

Vibrational spectra and molecular structure analysis of 2-amino-5-iodopyridine have been conducted using Fourier transform Raman and infrared spectroscopy, combined with ab initio Hartree-Fock and density functional methods. These studies offer detailed insights into the equilibrium geometry, vibrational frequencies, and molecular structure (Sundaraganesan et al., 2007).

Chemical Reactions and Properties

Research on 2-Amino-5-iodopyridine includes studies on its reaction with iodine, forming charge-transfer complexes. These reactions have been investigated through various spectroscopic methods, providing insights into the electronic, infrared, and Raman spectral characteristics of these reactions (Al-Hashimi et al., 2005).

Physical Properties Analysis

Studies on the physical properties of 2-Amino-5-iodopyridine derivatives, such as their vibrational frequencies and molecular equilibrium geometry, have been conducted. These studies utilize quantum mechanical and spectroscopic methods, contributing to a deeper understanding of the compound's physical characteristics (Abraham et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-iodopyridine, particularly its reactivity and interactions with other substances, have been a subject of research. This includes studies on its synthesis and subsequent reactions, providing insights into its chemical behavior and potential applications in various fields (Teague, 2008).

Scientific Research Applications

  • Drug Discovery : 2-Aminopyridine is a key moiety for synthesizing low-molecular-weight molecules used as pharmacophores against various biological targets. This simplicity in design and the ease of identifying toxicity-causing metabolites make it an unsung hero in drug discovery (Rao & Chanda, 2021).

  • Copper-Catalyzed Selective C-N Bond Formation : The compound is used in copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine. This process yields excellent results and is both mild and economical for amines, heterocycles, and amides (Roy et al., 2017).

  • Synthesis of 2-Amino-5-Fluoropyridine : A novel synthesis route for 2-amino-5-fluoropyridine offers an improvement over existing methods by simplifying operations, avoiding separation difficulties, and enhancing yield and purity (Chen Ying-qi, 2008).

  • Formation of Iodine-Containing Complexes : 2-Aminopyridine and its derivatives form complexes with iodine, leading to a ring-coordinated iodine-containing complex (Saldabol, 1975).

  • Antiviral Agent : 5-Amino-2,5-dideoxy-5-iodouridine has been shown to effectively inhibit herpes simplex virus type 1 replication without causing cellular toxicity, highlighting its potential as an antiviral agent (Cheng et al., 1975).

  • Protein Modification in Research : Methyl 5-iodopyridine-2-carboximidate is used for preparing heavy-atom isomorphous derivatives of proteins. It allows for specific modification of amino groups and can help in determining the reaction extent (Riley & Perham, 1973).

  • Radiolabelling for PET Imaging : The nucleophilic approach for synthesizing and radiolabelling [18F] N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide is superior to the electrophilic approach. This compound is a potential MAO-B imaging tracer for PET (Beer et al., 1995).

  • Photoinduced Amino-Imino Tautomerism : The compound exhibits amino-imino tautomerism, with changes induced by UV irradiation and reversible changes by longer wavelengths (Akai et al., 2006).

  • Vibrational Spectra Analysis : Theoretical wavenumbers for the infrared and Raman spectra of 2-amino-5-iodopyridine are in good agreement with experimental ones, aiding in the detailed interpretation of the molecule's potential energy distribution (Sundaraganesan et al., 2007).

  • Hydrobromide and Hydrochloride Salt Studies : The hydrobromide and hydrochloride salts of 2-amino-5-iodopyridine exhibit similar hydrogen bonding and stacking. However, the hydrochloride salt shows disorder in the water molecule location due to an additional fractional HCl molecule (Polson et al., 2013).

Safety And Hazards

2-Amino-5-iodopyridine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVILGUFRMDBUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Record name 2-amino-5-iodopyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
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DSSTOX Substance ID

DTXSID4066620
Record name 2-Pyridinamine, 5-iodo-
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-5-iodopyridine

CAS RN

20511-12-0
Record name 2-Amino-5-iodopyridine
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Record name 2-Pyridinamine, 5-iodo-
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Record name 2-Amino-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
NV Huynh, L Li, CP Landee, LN Dawe, DA Dickie… - Polyhedron, 2023 - Elsevier
… A solution of CuBr 2 (0.226 g, 1.01 mmol) dissolved in 50 mL of ethanol was added to a solution of 2-amino-5-iodopyridine (0.444 g, 2.02 mmol) that was dissolved in 50 mL of ethanol. …
Number of citations: 3 www.sciencedirect.com
WT Caldwell, FT Tyson, L Lauer - Journal of the American …, 1944 - ACS Publications
… isolated after the action of iodine monoChloride on 2-amino5-iodopyridine at 60 in tertiary butanol. Therefore we used an indirect method to obtain (II) as indicated by the following …
Number of citations: 57 pubs.acs.org
NO Saldabol - Chemistry of Heterocyclic Compounds, 1975 - Springer
… However, in the case of 2-amino-5-iodopyridine ((IIc), the IIc- 12 9 HI. HzO complex is precipitated even when … 2-Amino-5-iodopyridine 6Ie). A 37.6-g (50 mmole) sample of the IIa. 2I 2. …
Number of citations: 2 link.springer.com
N Sundaraganesan, C Meganathan, B Anand… - … Acta Part A: Molecular …, 2007 - Elsevier
… The Fourier transform Raman and Fourier transform infrared spectra of 2-amino-5-iodopyridine … A detailed interpretation of the infrared and Raman spectra of 2-amino-5-iodopyridine is …
Number of citations: 22 www.sciencedirect.com
J Bernstein, B Stearns, M Dexter… - Journal of the American …, 1947 - ACS Publications
… of 2-amino-5-iodopyridine with anisaldehyde in the presence of formic acid.8 The acylated derivatives of 2-amino-5-iodopyridine were … None of the derivatives of 2-amino5-iodopyridine …
Number of citations: 35 pubs.acs.org
J Giantsidis, C Galeriu, C Landee… - Journal of Coordination …, 2002 - Taylor & Francis
… The reaction of anhydrous CuCl2 with HCl and 2-amino-5-iodopyridine in 1-propanol resulted in two polymorphs of (5-IAP)2[CuCl4] [5-IAP ¼ 2-amino-5-iodopyridinium], one as red …
Number of citations: 15 www.tandfonline.com
M Polson, MM Turnbull, JL Wikaira - Acta Crystallographica Section …, 2013 - scripts.iucr.org
… The hydrobromide and hydrochloride salts of 2-amino-5-iodopyridine were prepared from aqueous solutions. The hydrobromide salt, C 5 H 6 IN 2 + ·Br − ·0.5H 2 O, crystallizes as a …
Number of citations: 2 scripts.iucr.org
DJ Carnevale, LN Dawe, CP Landee, MM Turnbull… - Polyhedron, 2021 - Elsevier
… A family of complexes were made by combining MnX 2 ·nH 2 O (X = Cl, Br) with 2-amino-3-methylpyridine (3MAP), 2-amino-5-methylpyridine (5MAP) or 2-amino-5-iodopyridine (5IAP) …
Number of citations: 3 www.sciencedirect.com
S Roy, B Paul, A Mukherjee, B Kundu, A Talukdar - RSC advances, 2017 - pubs.rsc.org
… to the standardized Ullmann reaction conditions using 2-amino-5-iodopyridine and 2-hydroxy-5-… The amination reaction between 2-amino-5-iodopyridine and 2-hydroxy-5-iodopyridine …
Number of citations: 3 pubs.rsc.org
L Shan - 2012 - europepmc.org
… The key step in the formation of the pyridylbenzofuran backbone was accomplished by Suzuki coupling between 5-methoxybenzofuran-2-boronic acid and 2-amino-5-iodopyridine. The …
Number of citations: 6 europepmc.org

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